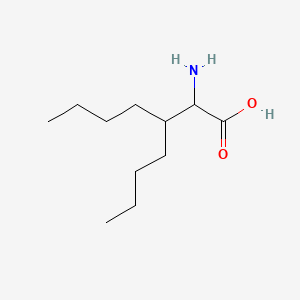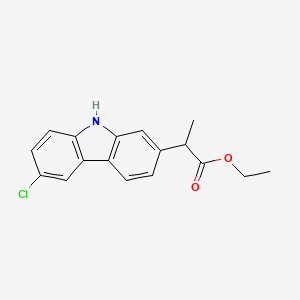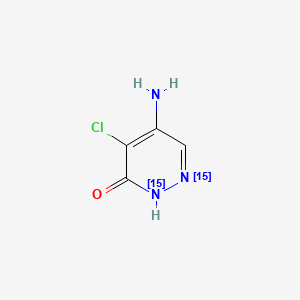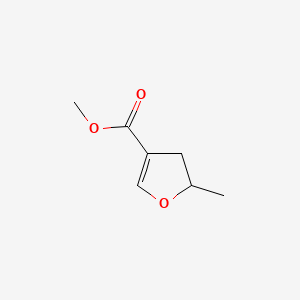
18-Cyclohexyloctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Cyclohexyloctadecanoic acid is a long-chain fatty acid with the molecular formula C24H46O2. It is characterized by the presence of a cyclohexyl group attached to an octadecanoic acid chain. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Cyclohexyloctadecanoic acid typically involves the hydrogenation of cyclohexyl derivatives followed by esterification and subsequent hydrolysis. One common method includes the catalytic hydrogenation of cyclohexene to cyclohexane, followed by its reaction with octadecanoic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors and esterification units. The process involves stringent control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 18-Cyclohexyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
18-Cyclohexyloctadecanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 18-Cyclohexyloctadecanoic acid involves its interaction with cell membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also modulate signaling pathways by interacting with membrane-bound receptors and enzymes, influencing cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Stearic Acid: A saturated fatty acid with a similar long-chain structure but lacking the cyclohexyl group.
Cyclohexylstearic Acid: Similar to 18-Cyclohexyloctadecanoic acid but with variations in the position of the cyclohexyl group.
Cyclohexylpalmitic Acid: Another cyclohexyl derivative with a shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its cyclohexyl group enhances its stability and interaction with biological membranes, making it a valuable compound for various applications .
Properties
IUPAC Name |
18-cyclohexyloctadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h23H,1-22H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEWIVILEVTEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692949 |
Source


|
| Record name | 18-Cyclohexyloctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19708-98-6 |
Source


|
| Record name | 18-Cyclohexyloctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
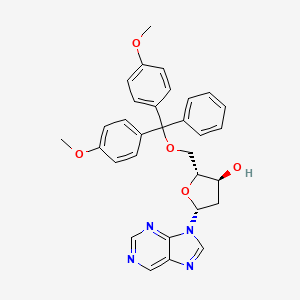

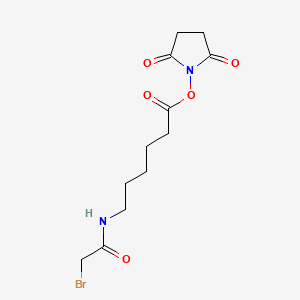
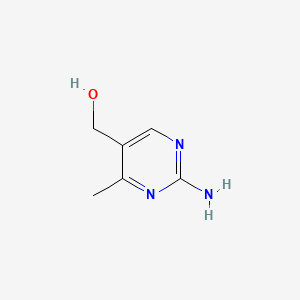
![(2R,6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B563988.png)
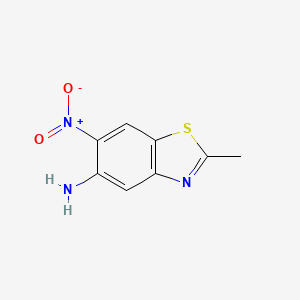
![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)
